(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone - 54784-44-0

(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

Catalog Number: EVT-383874
CAS Number: 54784-44-0
Molecular Formula: C59H79N15O13
Molecular Weight: 1206.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on the available data, (D-Phe²(sup 2))-(D-Ala²(sup 6))-LRH is likely an antagonist [, ]. These modifications often result in analogs with anti-ovulatory properties [] and the ability to suppress gonadotropin release [].

Applications
  • Contraception: LHRH antagonists can disrupt ovulation and suppress sex steroid production, making them potential candidates for female contraception [, , ].
  • Treatment of Hormone-Dependent Cancers: LHRH antagonists can suppress gonadotropin release, potentially inhibiting the growth of hormone-dependent cancers such as prostate and breast cancer [, , , , , , ].
  • Compound Description: This cyclic LH-RH analog demonstrated less than 10% of the antiovulatory potency compared to the linear antagonist [D-Glu1, D-Phe2, D-Trp3,6] LH-RH [].
  • Relevance: This compound shares the D-Phe2 substitution with the target compound, (D-Phe2)-(D-Ala6)-LH-RH, and both compounds are classified as LH-RH analogs []. The presence of D-amino acids at key positions is a common strategy for developing LH-RH antagonists [].
  • Compound Description: This linear LH-RH analog exhibits potent antagonist activity, serving as a reference point for comparing the antiovulatory potency of [1,6-Cyclo(Ac-Glu1, D-Phe2, D-Trp3, D-Lys6]LH-RH [].
  • Relevance: This compound shares the D-Phe2 substitution with (D-Phe2)-(D-Ala6)-LH-RH and belongs to the same chemical class of LH-RH analogs []. The use of D-amino acids, particularly D-Phe at position 2, is a common modification in designing LH-RH antagonists [].
  • Compound Description: Doxorubicin (DOX), a potent cytotoxic agent, has been incorporated into both agonistic and antagonistic LH-RH analogs []. The conjugation aimed to create targeted anti-cancer agents by exploiting the receptor-binding properties of LH-RH analogs [].
  • Relevance: While not directly structurally related to (D-Phe2)-(D-Ala6)-LH-RH, the concept of modifying LH-RH analogs by adding functional groups, in this case, a cytotoxic agent, highlights the versatility of LH-RH as a scaffold for developing novel therapeutics [].
  • Compound Description: This compound (AN-207) is a derivative of the DOX-containing LH-RH agonist AN-152, exhibiting significantly enhanced potency (500-1000 times) compared to DOX alone [].
  • Relevance: This compound emphasizes the potential for modifying LH-RH analogs to enhance their therapeutic properties, even when the modifications involve conjugation with large molecules like doxorubicin [].
  • Compound Description: SB-75, a highly potent LH-RH antagonist, effectively inhibits pancreatic tumor growth and has been investigated for its potential in treating various cancers [, , , , ].
  • Relevance: SB-75 and (D-Phe2)-(D-Ala6)-LH-RH both belong to the class of LH-RH antagonists and share several structural features. Notably, both compounds feature D-amino acid substitutions at positions 2 and 6, a common characteristic of potent LH-RH antagonists [].
  • Compound Description: This LH-RH agonist, often incorporated into long-acting microcapsule formulations, has shown promise in treating pancreatic cancer [, , , ].
  • Relevance: While (D-Trp6)LH-RH is an agonist and (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both are LH-RH analogs, highlighting the diverse pharmacological profiles achievable through modifications of the LH-RH structure [].
  • Compound Description: SB-05, an LH-RH analog incorporating the alkylating agent D-melphalan at position 6, displays potent agonistic activity and cytotoxic effects against cancer cells [].
  • Relevance: The incorporation of D-amino acids, particularly at position 6, is a common feature between SB-05 and (D-Phe2)-(D-Ala6)-LH-RH, underscoring the significance of this modification in modulating the activity of LH-RH analogs [, ].
  • Compound Description: SB-86, another D-melphalan-containing LH-RH analog, exhibits potent antagonistic activity and cytotoxic effects against various cancer cells [].
  • Relevance: SB-86, similar to (D-Phe2)-(D-Ala6)-LH-RH, highlights the strategy of incorporating D-amino acids into LH-RH analogs to impart specific biological activities. The presence of D-Phe at position 2 is a common feature in antagonists [, ].
  • Compound Description: SB-29, a potent LH-RH antagonist, demonstrated direct inhibitory effects on the growth of human mammary tumor cells in vitro [].
  • Relevance: This compound, along with (D-Phe2)-(D-Ala6)-LH-RH, underscores the potential of LH-RH antagonists as therapeutic agents for hormone-dependent cancers []. Both compounds likely share the D-amino acid substitution at position 2, a common feature in potent antagonists [].
  • Compound Description: Similar to SB-29, SB-30, a potent LH-RH antagonist, exhibited direct growth inhibitory effects on human mammary tumor cells in culture [].
  • Relevance: Both SB-30 and (D-Phe2)-(D-Ala6)-LH-RH belong to the same chemical class of LH-RH antagonists and likely share the D-amino acid substitution at position 2, a structural feature commonly associated with antagonistic activity within this class of compounds [, ].

[N-Ac-Pro,D-pF-Phe,D-Nal(2)]LH-RH

  • Compound Description: This LH-RH analog, containing D-Nal(2) at position 6, displayed potent antagonistic activity in a rat antiovulatory assay [].
  • Relevance: This compound highlights the importance of D-amino acids, particularly aromatic ones, at position 6 for potent antagonistic activity, a feature shared with (D-Phe2)-(D-Ala6)-LH-RH [].

[N-Ac-D-Nal(2),D-pF-Phe,D-Trp,D-Arg]LH-RH

  • Compound Description: This LH-RH antagonist, featuring N-Ac-D-Nal(2) at position 1 and D-Arg at position 6, exhibited high potency and prolonged duration of action in a rat antiovulatory assay [].
  • Relevance: This compound, along with (D-Phe2)-(D-Ala6)-LH-RH, emphasizes the impact of specific D-amino acid substitutions on the potency and duration of action of LH-RH antagonists [].
  • Compound Description: This LH-RH analog completely inhibited LH and FSH release induced by LH-RH in isolated rat pituitaries [].
  • Relevance: While (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both compounds share the D-amino acid substitution at position 6, which is a common feature in LH-RH antagonists [].

Nafarelin Acetate ([6-(3-(2-naphthyl)-D-Ala)]-luteinizing hormone-releasing hormone)

  • Compound Description: A potent synthetic LH-RH agonist, nafarelin acetate, exhibited significantly greater potency in suppressing estrus in female rats compared to native LH-RH [].
  • Relevance: Although nafarelin acetate is an agonist and (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both are LH-RH analogs that demonstrate the diverse pharmacological profiles attainable through modifications of the native LH-RH structure [].

Properties

CAS Number

54784-44-0

Product Name

(D-Phe(sup 2))-(D-ala(sup 6))-luteinizing hormone-releasing hormone

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H79N15O13

Molecular Weight

1206.4 g/mol

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Synonyms

2-Phe-6-Ala-LHRH
GnRH, Phe(2)-Ala(6)-
LHRH, Phe(2)-Ala(6)-
LHRH, phenylalanyl(2)-alanine(6)-
Phe(2)-Ala(6)-LHRH acetate

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.